Dermaseptin-S12

Peptide Chemistry Antimicrobial Resistance Sequence-Structure Analysis

Dermaseptin-S12 (DRS-S12) is a 28-residue cationic antimicrobial peptide (AMP) predicted from the skin transcriptome of the frog Phyllomedusa sauvagei. It belongs to the dermaseptin superfamily, a group of gene-encoded, α-helical, amphipathic host-defense peptides typically 27–34 residues in length that kill microbes primarily via membrane permeabilization.

Molecular Formula
Molecular Weight
Cat. No. B1576994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermaseptin-S12
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermaseptin-S12 Procurement: Baseline Classification and Predicted Properties


Dermaseptin-S12 (DRS-S12) is a 28-residue cationic antimicrobial peptide (AMP) predicted from the skin transcriptome of the frog Phyllomedusa sauvagei [1]. It belongs to the dermaseptin superfamily, a group of gene-encoded, α-helical, amphipathic host-defense peptides typically 27–34 residues in length that kill microbes primarily via membrane permeabilization [2]. Unlike the extensively characterized dermaseptins S1–S5 and S9 [3], Dermaseptin-S12 has been identified solely through molecular cloning and sequence homology; its antimicrobial activity is annotated as 'Predicted' in authoritative databases [4]. The mature peptide sequence is GLWSKIKEAAKTAGKMAMGWVNDMVGEQ, with a calculated molecular mass of approximately 2,968 Da, a net charge of +2 at neutral pH, and a GRAVY hydrophobicity index of 0.108 [5]. These physicochemical parameters place Dermaseptin-S12 in a distinct region of the dermaseptin property landscape, suggesting a potentially unique selectivity profile that warrants experimental validation.

Sequence-Identified Predicted cationic antimicrobial peptide from Phyllomedusa sauvagei skin transcriptome; no experimental antimicrobial data available
Database-Annotated Activity classified as predicted in CAMPR3 and DRAMP; reported as a non-redundant dermaseptin family member for SAR exploration
Validation Status Requires experimental antimicrobial and hemolytic profiling before quantitative assay deployment

Why Dermaseptin-S12 Cannot Be Replaced by Generic Dermaseptin Analogs for Procurement


Dermaseptin family members exhibit profound functional divergence despite sharing 40% sequence similarity and a conserved α-helical fold [1]. Key pharmacological properties—including antibacterial spectrum, hemolytic activity, and antifungal potency—are exquisitely sensitive to subtle variations in net charge, hydrophobicity, and the segregation of polar/apolar residues [2]. For example, Dermaseptin-S4 is hemolytic at micromolar concentrations, while Dermaseptins S1 and S5 are non-hemolytic [1]; Dermaseptin-S9 possesses a non-amphipathic hydrophobic core that distinguishes its membrane interaction mechanism from canonical family members [3]. Dermaseptin-S12 occupies a distinct position in this functional landscape with a moderate net charge of +2 and a balanced GRAVY index of 0.108, differing substantially from both the highly cationic S4 (net charge +4 to +5) and the highly hydrophobic S9 core [4]. Consequently, assuming interchangeability between Dermaseptin-S12 and other dermaseptins without experimental verification risks introducing uncharacterized selectivity and toxicity profiles into research pipelines, compromising reproducibility and data integrity.

Dermaseptin-S12
Dermaseptin-S1 / S4 / S5 / S9
61–75% sequence divergence from characterized dermaseptins; antimicrobial spectrum and target selectivity may not transfer across family members
Dermaseptin-S12 (+2)
Dermaseptin-S4 (+4 to +5)
Net charge difference of 2–3 units may substantially alter hemolytic profile; S4 is hemolytic at low micromolar concentrations while S12 charge context predicts a lower-hemolysis profile
Dermaseptin-S12 (GRAVY 0.108)
Dermaseptin-S9 (core +4.40)
Absence of S9-type non-amphipathic hydrophobic core predicts distinct membrane interaction mechanism; biophysical behavior may not be extrapolated from S9 data

Dermaseptin-S12 Quantitative Differentiation Evidence for Scientific Procurement Decisions


Phylogenetic and Sequence Identity Separation from Canonical Dermaseptins

Dermaseptin-S12 clusters in a distinct phylogenetic subfamily separate from the extensively characterized dermaseptins S1–S5 and S9. The mature peptide shares only 39% sequence identity with Dermaseptin-S1 and 25% identity with Dermaseptin-S9 [1]. This significant primary structure divergence, particularly the absence of a canonical hydrophobic core motif found in S9, suggests fundamentally different membrane interaction kinetics and target selectivity that cannot be extrapolated from better-known family members [2].

Sequence Identity
Class-level inference
Dermaseptin-S12 vs S1: 39% identity; vs S9: 25% identity. 61–75% divergence from characterized family members, below the 40% family-average similarity threshold for functional predictability.
Supports non-redundant SAR tool classification within dermaseptin family
Functional predictability limited below 40% similarity; requires independent experimental profiling
Peptide Chemistry Antimicrobial Resistance Sequence-Structure Analysis

Differential Net Electrostatic Charge Compared to Hemolytic Dermaseptin-S4

Dermaseptin-S12 carries a predicted net charge of +2 at physiological pH, substantially lower than Dermaseptin-S4 (net charge +4 to +5). This physicochemical difference is mechanistically significant: elevated cationicity correlates directly with hemolytic activity in the dermaseptin family [1]. Dermaseptin-S4 causes detectable erythrocyte lysis at 3–10 µM, whereas lower-charge variants S1 and S5 are non-hemolytic even at >100 µM [1]. By analogy, Dermaseptin-S12's reduced charge (+2) predicts a hemolytic profile more similar to S1/S5 than to S4, positioning S12 as a potentially safer scaffold for therapeutic engineering [2].

Net Charge vs Hemolysis
Class-level inference
S12 net charge: +2 (pH 7.0). S4: +4 to +5, hemolytic at 3–10 µM. S1: +2 to +3, non-hemolytic at >100 µM. Each unit increase in net positive charge corresponds to an estimated 5- to 10-fold increase in hemolytic potency within this family.
Lower-charge profile predicts reduced hemolytic risk context relative to highly cationic family members
Experimental hemolytic assay data not available for S12; class-level extrapolation from S1/S4 SAR
Membrane Biophysics Toxicity Screening Antimicrobial Selectivity

Hydrophobicity Profile Divergence from Dermaseptin-S9's Non-Amphipathic Core

Dermaseptin-S9 possesses a unique non-amphipathic hydrophobic core (residues 6–15, mean hydrophobicity +4.40 on the Liu–Deber scale) that enables membrane insertion without canonical amphipathic helix formation [1]. Dermaseptin-S12 lacks this hydrophobic core motif entirely; its GRAVY hydrophobicity index is 0.108, significantly lower than S9's core hydrophobicity, and its predicted secondary structure fraction is 75.8% helix, 15.2% coil [2]. This structural divergence predicts a fundamentally different membrane interaction mechanism for S12 that more closely resembles the canonical amphipathic helix model of dermaseptins S1–S5 [3].

Hydrophobicity Profile
Class-level inference
S12 GRAVY: 0.108; 10 hydrophobic residues; predicted 75.8% helix, 15.2% coil, amphipathic segregation on helical wheel. S9 hydrophobic core (residues 6–15): mean Liu–Deber hydrophobicity +4.40, non-amphipathic helix.
Supports canonical amphipathic helix mechanism studies; S12 lacks S9-type non-amphipathic core
Membrane interaction mode requires experimental confirmation; predicted secondary structure from SATpdb
Structural Biology Membrane Permeabilization Peptide Engineering

Predicted Broader Antimicrobial Target Organism Range Compared to Dermaseptin-S1

Computational prediction using the CAMPR3 database annotates Dermaseptin-S12 with activity against both Gram-positive and Gram-negative bacteria, as well as antifungal potential [1]. This contrasts with Dermaseptin-S1, whose experimentally validated antibacterial spectrum is predominantly anti-Gram-positive at low micromolar concentrations, with Gram-negative activity observed only at higher concentrations (≥25 µM) [2]. The broader predicted spectrum of S12 may arise from its unique combination of moderate hydrophobicity and net charge, which computational models associate with enhanced outer membrane permeabilization in Gram-negative pathogens [3].

Predicted Antimicrobial Spectrum
Data to verify
CAMPR3 computational annotation predicts activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. DRAMP database records no experimental MIC data for S12. Prediction based on Random Forest and SVM classifiers trained on known AMP sequences.
Supports inclusion in antimicrobial screening panels for broad-spectrum exploration
Computational prediction only; experimental MIC validation required before quantitative procurement
Antimicrobial Susceptibility Gram-negative Bacteria Bioinformatics Prediction

Optimal Research and Industrial Application Scenarios for Dermaseptin-S12


Structure-Activity Relationship (SAR) Negative Control for Dermaseptin-S9 Hydrophobic Core Studies

Investigators studying the non-amphipathic hydrophobic core mechanism of Dermaseptin-S9 require a closely related peptide lacking this motif. Dermaseptin-S12, with its GRAVY index of 0.108 and predicted amphipathic helix, provides a natural negative control within the same phylogenetic subfamily [1]. Procurement of S12 alongside S9 enables paired biophysical assays (circular dichroism, surface plasmon resonance, dye-leakage liposome assays) to isolate the contribution of the hydrophobic core to membrane insertion kinetics and selectivity [2]. This scenario is supported directly by the hydrophobicity differential evidence established in Section 3, Evidence Item 3.

Low-Hemolytic Index Antimicrobial Screening Library Member

For high-throughput antimicrobial peptide screening against multidrug-resistant clinical isolates, Dermaseptin-S12 offers a predicted low-hemolytic profile (net charge +2) compared to Dermaseptin-S4 (charge +4/+5, hemolytic at 3–10 µM) [1]. This differential, documented in Section 3 Evidence Item 2, supports inclusion of S12 in focused peptide libraries designed to minimize false-positive hits from membrane-damaging hemolytic peptides during primary antibacterial screens. Researchers should verify hemolytic activity experimentally before large-scale procurement, given the class-level inference nature of the evidence.

Dermaseptin Family Phylogenetic and Evolutionary Studies

Dermaseptin-S12, as a genomically predicted but experimentally uncharacterized family member, serves as a critical node in phylogenetic analyses of the dermaseptin superfamily. Its 39% sequence identity to S1 and distinct clustering in the S9/S12 sub-branch provide key data points for understanding the evolutionary diversification of AMPs in Phyllomedusa frogs [1]. Procurement for this scenario leverages the sequence identity evidence from Section 3, Evidence Item 1, and supports molecular evolution studies linking primary structure divergence to functional specialization in host defense.

Peptide Engineering Template for Charge-Modulated Membrane Selectivity

Peptide engineers seeking a moderate-charge scaffold for systematic charge-modification SAR studies will find Dermaseptin-S12's +2 net charge an ideal starting point. The charge differential of 2–3 units from Dermaseptin-S4 enables creation of a charge ladder (+1 to +6) through site-directed mutagenesis, allowing precise quantification of the relationship between cationicity and antimicrobial selectivity indices [1]. This application stems directly from the charge comparison evidence in Section 3, Evidence Item 2.

Application
Selection Property
Validation Focus
SAR negative-control for hydrophobic core mechanism studies
Predicted amphipathic helix without S9-type non-amphipathic core
Paired biophysical assay context with hydrophobic-core comparator
Lower-hemolysis antimicrobial screening library member
Moderate net charge profile (+2)
Experimental hemolytic assay endpoint verification
Dermaseptin superfamily phylogenetic and evolutionary studies
Distinct phylogenetic subfamily clustering
Primary structure–function diversification analysis within dermaseptin family
Charge-modulated peptide engineering template
Moderate-charge scaffold suitable for systematic charge-ladder construction
Charge-modulation SAR endpoint context for membrane selectivity studies
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